5-Bromo-2-fluoro-3-(prop-2-yn-1-yloxy)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-fluoro-3-(prop-2-yn-1-yloxy)pyridine is a heterocyclic organic compound that contains a pyridine ring substituted with bromine, fluorine, and a prop-2-yn-1-yloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-fluoro-3-(prop-2-yn-1-yloxy)pyridine typically involves the following steps:
Starting Material: The synthesis begins with a pyridine derivative, such as 2-fluoropyridine.
Alkylation: The prop-2-yn-1-yloxy group is introduced via an alkylation reaction using propargyl alcohol and a suitable base like potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process automation to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-fluoro-3-(prop-2-yn-1-yloxy)pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The prop-2-yn-1-yloxy group can participate in coupling reactions such as Sonogashira coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA) can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce more complex heterocyclic compounds.
Scientific Research Applications
5-Bromo-2-fluoro-3-(prop-2-yn-1-yloxy)pyridine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of new materials with unique properties, such as conductive polymers or advanced coatings.
Mechanism of Action
The mechanism of action of 5-Bromo-2-fluoro-3-(prop-2-yn-1-yloxy)pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would vary based on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-fluoro-3-methylpyridine: Similar in structure but lacks the prop-2-yn-1-yloxy group.
2-Fluoro-3-(prop-2-yn-1-yloxy)pyridine: Similar but without the bromine atom.
5-Bromo-2-fluoro-3-(prop-2-yn-1-yloxy)benzene: Similar but with a benzene ring instead of a pyridine ring.
Uniqueness
5-Bromo-2-fluoro-3-(prop-2-yn-1-yloxy)pyridine is unique due to the combination of its substituents, which confer specific reactivity and potential applications that are distinct from its analogs
Properties
Molecular Formula |
C8H5BrFNO |
---|---|
Molecular Weight |
230.03 g/mol |
IUPAC Name |
5-bromo-2-fluoro-3-prop-2-ynoxypyridine |
InChI |
InChI=1S/C8H5BrFNO/c1-2-3-12-7-4-6(9)5-11-8(7)10/h1,4-5H,3H2 |
InChI Key |
RKRBIOJQKFMNFK-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOC1=C(N=CC(=C1)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.